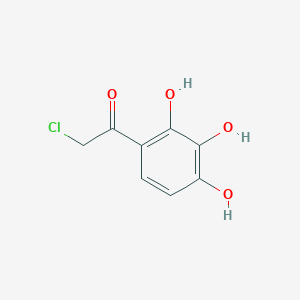

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c9-3-6(11)4-1-2-5(10)8(13)7(4)12/h1-2,10,12-13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPCCKXIPAMQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CCl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066189 | |

| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17345-68-5 | |

| Record name | 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one (CAS 17345-68-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a halogenated acetophenone derivative of pyrogallol. While specific research on this compound is limited, this document consolidates available information and presents inferred knowledge based on the well-understood chemistry and biological activity of its structural analogues. The guide covers its chemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and methods for its purification and characterization. Furthermore, it explores the compound's potential biological activities, including its putative antioxidant and antimicrobial mechanisms, and provides detailed protocols for their evaluation. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related polyhydroxylated aromatic ketones.

Introduction and Chemical Profile

This compound, also known as ω-Chloro-2,3,4-trihydroxyacetophenone, is an aromatic ketone featuring a pyrogallol (1,2,3-trihydroxybenzene) moiety.[1] The presence of the trihydroxyl-substituted phenyl ring, combined with a reactive α-chloro ketone functional group, makes it an intriguing candidate for investigation in medicinal chemistry and materials science. The pyrogallol group is a well-known structural motif in a variety of natural and synthetic compounds exhibiting significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4] The chloroacetyl group provides a reactive handle for further synthetic modifications, allowing for the construction of more complex molecules.[5]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 17345-68-5 | [6] |

| Molecular Formula | C₈H₇ClO₄ | [6] |

| Molecular Weight | 202.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | ω-Chloro-2,3,4-trihydroxyacetophenone, 2,3,4-Trihydroxyphenacyl chloride | [6][7] |

| Melting Point | 169-170 °C | [7] |

| Boiling Point | 442.5 °C at 760 mmHg | [6] |

| Density | 1.587 g/cm³ | [6] |

Synthesis and Purification

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of pyrogallol with chloroacetyl chloride.[8] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich pyrogallol ring. The regioselectivity of the acylation is directed by the activating hydroxyl groups.

Mechanism of Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] The acylium ion then attacks the aromatic ring of pyrogallol, which acts as a nucleophile. A subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final product. Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is typically required.[9]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar phenolic compounds and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

Pyrogallol (1,2,3-trihydroxybenzene)

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Chloroform

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or equivalent solvent system for chromatography)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add chloroacetyl chloride to the stirred suspension. Then, add a solution of pyrogallol in anhydrous nitrobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 10-15 minutes, then let it warm to room temperature and stir for an additional 16-24 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or chloroform. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The fractions containing the desired product can be identified by thin-layer chromatography (TLC).

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Potential Biological Activities and Mechanisms of Action

While specific biological studies on this compound are not extensively reported, its structural components suggest a strong potential for antioxidant and antimicrobial activities.

Antioxidant Activity

The pyrogallol moiety is a potent antioxidant. Its three adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

Proposed Antioxidant Mechanism:

-

Radical Scavenging: The compound donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical (R•), thus neutralizing it.

-

Resonance Stabilization: The resulting phenoxy radical is stabilized through resonance, which makes the initial hydrogen donation more favorable.

-

Further Reactions: The stabilized phenoxy radical can then react with another radical, terminating the chain reaction.

Antimicrobial Activity

Pyrogallol and its derivatives are known to possess antimicrobial properties.[3] The proposed mechanisms for this activity are multifaceted and may include:

-

Enzyme Inhibition: The oxidized forms of pyrogallol, such as quinones, are highly reactive and can inhibit microbial enzymes by reacting with their sulfhydryl groups.

-

Membrane Disruption: These compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3]

-

Oxidative Stress: Pyrogallol can generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, damaging DNA, proteins, and lipids.[10]

Analytical and Characterization Methods

Proper characterization of this compound is crucial to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis and purification of this compound.[11]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic or phosphoric acidB: Acetonitrile or Methanol |

| Gradient | A suitable gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to the compound's UV maximum |

| Injection Volume | 10-20 µL |

Protocol for HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare working standards by diluting the stock solution.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection: Inject the sample onto the column.

-

Data Acquisition: Record the chromatogram and integrate the peak corresponding to the compound.

-

Quantification: Determine the concentration of the compound by comparing its peak area to a calibration curve generated from the working standards.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrogallol ring and the methylene protons of the chloroacetyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing a characteristic signature for the presence of a chlorine atom.

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H) groups, the carbonyl (C=O) group, and the aromatic ring.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound of significant interest due to its combination of a biologically active pyrogallol moiety and a synthetically versatile α-chloro ketone group. Although specific research on this molecule is limited, this guide provides a comprehensive framework for its synthesis, purification, characterization, and potential biological evaluation based on established chemical principles and data from closely related compounds. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this and other polyhydroxylated aromatic ketones.

References

-

Antibacterial and antioxidant activities of pyrogallol and synthetic pyrogallol dimer. (URL: [Link])

-

Pyrogallol induces antimicrobial effect and cell membrane disruption on methicillin-resistant >Staphylococcus aureus> (MRSA) - Monash University. (URL: [Link])

-

Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - NIH. (URL: [Link])

-

Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis - MDPI. (URL: [Link])

-

Pyrogallol exhibits antimicrobial adjuvant properties against Staphylococcus aureus and Staphylococcus epidermidis - PubMed. (URL: [Link])

-

Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - RSC Publishing. (URL: [Link])

-

Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - NIH. (URL: [Link])

-

Solubility and antioxidant potential of a pyrogallol derivative for biodiesel additive. (URL: [Link])

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

2-Chloroacetophenone - SIELC Technologies. (URL: [Link])

-

High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins - RSC Publishing. (URL: [Link])

-

528-21-2 | MFCD00002193 | 1-(2,3,4-Trihydroxyphenyl)ethanone | AA Blocks. (URL: [Link])

-

Validated specific HPLC-DAD method for simultaneous estimation of paracetamol and chlorzoxazone in the presence of five of their degradation products and toxic impurities - PubMed. (URL: [Link])

-

Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- - Substance Details - SRS | US - EPA. (URL: [Link])

-

Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. (URL: [Link])

-

2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. (URL: [Link])

-

Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. (URL: [Link])

-

Validated Specific HPLC-DAD Method for Simultaneous Estimation of Paracetamol and Chlorzoxazone in Presence of Five of Their Degradation Products and Toxic Impurities - ResearchGate. (URL: [Link])

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (URL: [Link])

- CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google P

-

Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

-

Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies. (URL: [Link])

-

bmse001167 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one at BMRB. (URL: [Link])

-

Chemical Properties of Ethanone, 1-(2,3,4-trihydroxyphenyl)- (CAS 528-21-2) - Cheméo. (URL: [Link])

-

5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one - PubChem. (URL: [Link])

-

(2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One - PubChem. (URL: [Link])

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Pyrogallol exhibits antimicrobial adjuvant properties against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies [sielc.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a halogenated polyphenolic ketone of interest in synthetic and pharmaceutical sciences. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust predictive profile based on the well-characterized analogue, Gallacetophenone (1-(2,3,4-trihydroxyphenyl)ethan-1-one), and established principles of physical organic chemistry. Furthermore, this guide details authoritative, field-proven experimental protocols for the empirical determination of its core physicochemical parameters, including solubility, lipophilicity, acidity, and stability. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and accelerating the development of applications for this compound and its derivatives.

Introduction: Chemical Identity and Structural Rationale

This compound belongs to the class of α-haloketones, which are widely recognized as valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond.[1] The presence of a pyrogallol (1,2,3-trihydroxybenzene) moiety suggests potential for significant biological activity, including antioxidant and enzyme-inhibitory properties, as this functional group is a known pharmacophore.[2][3] The combination of a reactive chloroacetyl group and a polyhydroxylated aromatic ring makes this compound a compelling target for investigation in drug discovery and materials science. This guide provides the fundamental physicochemical data—both predicted and a roadmap for experimental determination—necessary for such explorations.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is establishing its identity. The structural and identifying information for this compound is summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-chloro-1-(2,3,4-trihydroxyphenyl)ethanone | [4] |

| Synonyms | ω-Chloro-2,3,4-trihydroxyacetophenone, 2,3,4-Trihydroxyphenacyl chloride | [5][6] |

| CAS Number | 17345-68-5 | [4][5] |

| Molecular Formula | C₈H₇ClO₄ | [5] |

| Molecular Weight | 202.59 g/mol | [5] |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)CCl)O)O)O | N/A |

| InChIKey | UTPCCKXIPAMQDD-UHFFFAOYSA-N | [4] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; Cl [label="Cl"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];

// Define positions (adjust as needed for best layout) C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,-1.2!"]; C4 [pos="1.4,-2.4!"]; C5 [pos="0,-2.4!"]; C6 [pos="-0.7,-1.2!"]; C7 [pos="-1.4,1.2!"]; O1 [pos="-2.1,2.1!"]; C8 [pos="-0.7,2.4!"]; Cl [pos="0,3.6!"]; O2 [pos="-1.9,-1.2!"]; O3 [pos="0,-3.6!"]; O4 [pos="2.1,-3.6!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double, len=0.8]; C7 -- C8; C8 -- Cl; C6 -- O2; C5 -- O3; C4 -- O4;

// Add implicit hydrogens for clarity if needed (optional) }

Figure 1: 2D Structure of this compound.

Predicted Physicochemical Properties

Causality Behind Predictions

-

Melting Point: The introduction of a chlorine atom increases the molecular weight and polarizability, which generally leads to stronger intermolecular forces (dipole-dipole and van der Waals interactions), suggesting a melting point comparable to or slightly higher than the parent compound, Gallacetophenone (169-172 °C).[5][7]

-

Boiling Point: A calculated boiling point is available from chemical suppliers, suggesting it is a high-boiling liquid or low-melting solid under standard conditions.[4]

-

Lipophilicity (XLogP3): The addition of a chlorine atom typically increases lipophilicity. However, the dominant feature of this molecule is the three highly polar hydroxyl groups. The predicted XLogP3 of 1.7 is a modest increase from Gallacetophenone's XLogP3 of 1.1, reflecting a balance between the lipophilic chlorine and the hydrophilic pyrogallol ring.[5][8]

-

Acidity (pKa): The compound possesses three acidic phenolic protons. The pKa values of polyphenols are influenced by the electronic environment and intramolecular hydrogen bonding.[9] The electron-withdrawing chloroacetyl group is expected to slightly lower the pKa of the phenolic protons compared to Gallacetophenone, making them more acidic. The most acidic proton is likely the one at position 4, ortho to the carbonyl group.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction / Reference |

| Melting Point (°C) | 169–170 | [5] |

| Boiling Point (°C) | 442.5 at 760 mmHg | [4] |

| Water Solubility | Sparingly soluble | Analogy to Gallacetophenone[10] |

| Lipophilicity (XLogP3) | 1.7 | [5] |

| pKa (most acidic) | ~8.5 - 9.5 | Prediction based on phenolic pKa[9] and electronic effects |

| Topological Polar Surface Area | 77.8 Ų | [5] |

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, rigorous and standardized experimental protocols are required. The following sections describe self-validating, authoritative methodologies for determining the key physicochemical properties of this compound.

Aqueous Solubility Determination (OECD 105)

Rationale: Solubility is a critical parameter that influences bioavailability, formulation, and environmental fate. The OECD Test Guideline 105 provides two primary methods: the Flask Method, suitable for solubilities above 10 mg/L, and the Column Elution Method for lower solubilities.[11][12] Given the polar nature of the trihydroxyphenyl moiety, the Flask Method is the recommended starting point.

Step-by-Step Protocol (Flask Method):

-

Preparation: Add an excess amount of the test substance to a flask containing high-purity water.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time to equilibrium (typically 24-48 hours).[11][13]

-

Phase Separation: Allow the mixture to settle, then separate the aqueous phase from the undissolved solid by centrifugation or filtration.

-

Quantification: Determine the concentration of the substance in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replication: The experiment should be performed in triplicate to ensure reproducibility.

Figure 3: Workflow for Log P Determination via the HPLC Method (OECD 117).

Acidity Constant (pKa) Determination

Rationale: The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, lipophilicity, and interaction with biological targets. For a polyhydroxy-phenolic compound, multiple pKa values are expected. UV-Vis spectrophotometry is a highly effective method for determining pKa values of compounds with a pH-dependent chromophore. [14] Step-by-Step Protocol (UV-Vis Spectrophotometry):

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Spectral Acquisition: For each buffer, add a small, constant aliquot of the stock solution and record the UV-Vis absorption spectrum.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.

-

pKa Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa. For multiple pKa values, deconvolution of the spectral data using specialized software may be necessary. [14]

Stability Assessment: Forced Degradation Studies

Rationale: Understanding a compound's stability is essential for determining its shelf-life, storage conditions, and potential degradation products. [15][16]Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby revealing its degradation pathways and validating the stability-indicating nature of analytical methods. [17][18] Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room and elevated temperatures (e.g., 60 °C). [17]* Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). The pyrogallol moiety is particularly susceptible to oxidation, which can be observed as a color change. [19][20]* Thermal Degradation: Store the compound as a solid and in solution at elevated temperatures (e.g., 70-80 °C).

-

Photostability: Expose the compound (solid and in solution) to light sources specified by ICH Q1B guidelines, which include a combination of UV and visible light. [17] Analytical Monitoring: Throughout the stress testing, samples should be analyzed at various time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. [17]The HPLC method should be capable of separating the parent peak from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies [sielc.com]

- 7. Gallacetophenone 97 528-21-2 [sigmaaldrich.com]

- 8. Gallacetophenone | C8H8O4 | CID 10706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. oecd.org [oecd.org]

- 12. Water Solubility | Scymaris [scymaris.com]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. acdlabs.com [acdlabs.com]

- 16. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one synthesis routes

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one

This guide provides a comprehensive overview of the synthetic routes for producing this compound, a valuable α-haloketone intermediate in medicinal chemistry and organic synthesis. The document is structured to provide not only procedural steps but also the underlying chemical rationale, empowering researchers to adapt and optimize these methods for their specific applications. The inherent reactivity of this molecule, featuring a chloroacetyl group and a highly activated polyhydroxylated phenyl ring, makes it a versatile building block for a variety of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1][2][3]

Strategic Approaches to Synthesis

The synthesis of this compound centers on the electrophilic acylation of a pyrogallol (1,2,3-trihydroxybenzene) core. The high electron density of the pyrogallol ring, conferred by three activating hydroxyl groups, makes it highly susceptible to electrophilic attack. However, this high reactivity also presents challenges in controlling regioselectivity and preventing side reactions. The primary methods for achieving this transformation are the Friedel-Crafts acylation and the Houben-Hoesch reaction.

Primary Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most direct and widely employed method for synthesizing aryl ketones. The reaction proceeds by generating a potent electrophile, an acylium ion, which then attacks the electron-rich aromatic ring. For the synthesis of the target compound, this involves the reaction of pyrogallol with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

Causality and Mechanistic Insights

The mechanism involves several critical steps, with specific experimental choices made to ensure reaction efficiency and product purity.[6]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is crucial as it generates the highly reactive electrophile necessary for the reaction.

-

Electrophilic Aromatic Substitution: The nucleophilic π-system of the pyrogallol ring attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[7] The position of the attack is directed by the existing hydroxyl groups.

-

Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻, abstracts a proton from the arenium ion to restore the aromaticity of the ring, yielding the final ketone product complexed with AlCl₃.

-

Workup: An aqueous workup with acid is required to hydrolyze the ketone-AlCl₃ complex and liberate the desired product.[6][8]

A critical consideration in this reaction is the use of a stoichiometric amount of AlCl₃. Unlike Friedel-Crafts alkylation, the ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of the catalyst is required for each mole of the ketone.[8]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure adapted from standard methodologies for acylating highly activated phenols.[9][10][11]

Materials and Equipment:

-

Pyrogallol

-

Chloroacetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Nitrobenzene

-

Hydrochloric Acid (concentrated)

-

Crushed Ice

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

-

Standard glassware for extraction and purification.

Procedure:

-

Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure the entire apparatus is flame-dried or oven-dried to exclude moisture.

-

Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (50 mL) to create a suspension. Cool the mixture to 0 °C using an ice bath.

-

Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. Stir for 15 minutes to allow for complex formation.

-

Substrate Addition: Dissolve pyrogallol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the pyrogallol solution dropwise to the reaction mixture over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 5-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Cool the reaction flask back to 0 °C. Very slowly and carefully pour the reaction mixture onto a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (30 mL). Caution: This is a highly exothermic process.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Caption: High-Level Experimental Workflow.

Alternative Route: Houben-Hoesch Reaction

The Houben-Hoesch reaction provides an alternative pathway for the acylation of electron-rich phenols and their ethers.[12][13] This method utilizes a nitrile (chloroacetonitrile) and a Lewis acid catalyst, commonly zinc chloride (ZnCl₂), in the presence of hydrogen chloride.[14]

Mechanistic Advantages

The mechanism proceeds through an imine intermediate, which is subsequently hydrolyzed to the ketone during workup.[12][14] This reaction is particularly well-suited for polyhydroxylated phenols like pyrogallol, as it can sometimes offer milder conditions and different regioselectivity compared to the Friedel-Crafts reaction.[13][15] It avoids the use of highly reactive acyl chlorides.

Comparative Summary of Synthesis Routes

The selection of a synthetic route depends on factors such as substrate compatibility, desired regioselectivity, and available reagents.

| Feature | Friedel-Crafts Acylation | Houben-Hoesch Reaction |

| Starting Materials | Pyrogallol | Pyrogallol |

| Acylating Agent | Chloroacetyl Chloride | Chloroacetonitrile |

| Catalyst | AlCl₃ (stoichiometric) | ZnCl₂/HCl (catalytic) |

| Key Intermediate | Acylium Ion | Ketimine hydrochloride |

| Pros | - Direct & well-established- High reactivity- Generally good yields | - Suited for highly activated phenols- Can offer better regioselectivity- Milder Lewis acid catalyst |

| Cons | - Requires stoichiometric, corrosive AlCl₃- Potential for side reactions- Strict anhydrous conditions | - Requires handling of HCl gas- Uses toxic nitrile reagent- Two-step (acylation then hydrolysis) |

Conclusion

The synthesis of this compound is most practically achieved via the Friedel-Crafts acylation of pyrogallol. This method, while requiring careful control of experimental conditions, particularly moisture exclusion and temperature, is a robust and direct route to this valuable synthetic intermediate. The Houben-Hoesch reaction stands as a strong alternative, especially in cases where the harshness of AlCl₃ is a concern. The insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and utilize this versatile chemical building block in their drug discovery and development endeavors.

References

- ChemicalBook. (n.d.). This compound synthesis.

- MilliporeSigma. (n.d.). Fries Rearrangement.

- Mac-Chem Products. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.

- Cambridge University Press. (n.d.). Houben-Hoesch Synthesis.

- Benchchem. (n.d.). Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone.

- Wikipedia. (n.d.). Hoesch reaction.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- Grokipedia. (n.d.). Hoesch reaction.

- Wikipedia. (n.d.). Fries rearrangement.

- Universal Print. (n.d.). Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.

- Thermo Fisher Scientific. (n.d.). Houben-Hoesch Synthesis.

- NPTEL. (n.d.). Module 5 : Electrophilic Aromatic Substitution.

-

Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Retrieved from [Link]

- Mammadova, A. F., Zейналов, N. A., & Магеррамов, A. M. (2023). Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. ChemProc, 14(1), 80.

- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.

- Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.

- L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction.

- Benchchem. (n.d.). experimental protocol for the synthesis of 2',3',4'-Trimethoxyacetophenone.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- ChemicalBook. (n.d.). 2,2',4'-Trichloroacetophenone synthesis.

-

Al-dujaili, L. J., Al-Hussain, S. A., & Al-Saady, A. J. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100310. Retrieved from [Link]

- Benchchem. (n.d.). synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis | MDPI [mdpi.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 15. Houben-Hoesch Synthesis (Chapter 63) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Predictive Spectroscopic Guide to 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one

Abstract

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one (CAS 17345-68-5). As a functionalized α-chloro ketone, this molecule is a potentially valuable intermediate in synthetic organic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document serves as an in-depth reference for researchers, scientists, and drug development professionals. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we offer a robust, predictive framework for the characterization of this compound. Methodologies for spectral acquisition are also detailed to facilitate experimental validation.

Introduction and Molecular Structure

This compound is an aromatic ketone characterized by a pyrogallol (1,2,3-trihydroxybenzene) core, which is functionalized with a chloroacetyl group. The high degree of oxygenation on the aromatic ring and the reactive α-chloro ketone moiety make it a versatile building block. Spectroscopic analysis is critical for confirming the identity and purity of such compounds during synthesis and downstream applications.

The structural features—phenolic hydroxyl groups, a carbonyl group, an α-chloromethylene group, and a polysubstituted aromatic ring—each give rise to distinct and predictable signals in various spectroscopic techniques. This guide will deconstruct the molecule to predict its spectral signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on standard chemical shift values, substituent effects, and data from analogous compounds such as 2-chloro-1-(3-hydroxyphenyl)ethanone.[1][2]

2.1. Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic; its ability to form hydrogen bonds will allow for the observation of the phenolic hydroxyl protons, which would otherwise exchange too rapidly in solvents like D₂O or CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Insights |

| H-5 | 6.9 - 7.2 | Doublet (d) | 1H | This proton is ortho to the C-4 hydroxyl group and meta to the C-6 carbonyl group. It will be coupled to H-6, resulting in a doublet. |

| H-6 | 6.4 - 6.6 | Doublet (d) | 1H | This proton is ortho to the C-1 carbonyl group and the C-2 hydroxyl group, leading to significant shielding. It is coupled to H-5. |

| -CH₂Cl | 4.8 - 5.1 | Singlet (s) | 2H | The methylene protons are adjacent to both a carbonyl group and a chlorine atom, both of which are strongly deshielding. This results in a downfield chemical shift. The signal is a singlet as there are no adjacent protons. For comparison, the -CH₂ protons in 2-chloro-1-(3-hydroxyphenyl)ethanone appear as a singlet at 4.7 ppm in CDCl₃.[1][2] |

| -OH (Phenolic) | 9.0 - 11.0 | Broad Singlets (br s) | 3H | The chemical shifts of phenolic protons are highly variable and concentration-dependent. In DMSO-d₆, they appear as distinct, broad signals at low field due to hydrogen bonding with the solvent. Intramolecular H-bonding between the C2-OH and the carbonyl oxygen may shift one signal further downfield. |

2.2. Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will reveal the unique carbon environments within the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C7) | 195 - 200 | The carbonyl carbon of a ketone typically appears in this downfield region.[3] |

| -CH₂Cl (C8) | 45 - 50 | This aliphatic carbon is attached to an electronegative chlorine atom, shifting it downfield. |

| C1 | 110 - 115 | This carbon is attached to the carbonyl group and is shielded by the ortho and para hydroxyl groups. |

| C2, C3, C4 | 145 - 160 | These carbons are directly attached to electronegative oxygen atoms, causing significant deshielding and shifting them far downfield. Their exact order can be complex to predict without experimental data. |

| C5 | 115 - 120 | This aromatic CH carbon is influenced by the adjacent hydroxyl and acyl groups. |

| C6 | 105 - 110 | This aromatic CH carbon is ortho to two electron-donating hydroxyl groups, leading to significant shielding and an upfield shift. |

2.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in a molecule. The spectrum is dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.[4][5]

3.1. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Rationale and Comparative Insights |

| 3500 - 3200 | O-H (Phenolic) | Stretching | Very Broad, Strong | The broadness is due to extensive intermolecular hydrogen bonding. In solid-state or concentrated samples, this band will be very prominent. This is consistent with the broad Ar-OH band observed at 3400 cm⁻¹ for 2-chloro-1-(3-hydroxyphenyl)ethanone.[1][2] |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Sharp, Weak to Medium | These absorptions are characteristic of C-H bonds on a benzene ring. |

| ~1640 | C=O (Ketone) | Stretching | Very Strong, Sharp | The carbonyl stretch is typically one of the strongest absorptions in the spectrum. Conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group will lower its frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| 1600 - 1450 | C=C (Aromatic) | Stretching | Medium to Strong, Multiple Bands | These bands are diagnostic for the presence of an aromatic ring. |

| ~1250 | C-O (Phenolic) | Stretching | Strong | This absorption is characteristic of the stretching vibration of the aryl C-O bond. |

| 800 - 700 | C-Cl | Stretching | Medium to Strong | The carbon-chlorine stretch is expected in this region of the fingerprint domain. |

3.2. Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

4.1. Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of C₈H₇ClO₄ is 202.59 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 202. A characteristic isotopic peak (M+2) at m/z = 204 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[6]

-

Key Fragmentation Pathways: The primary fragmentation mechanism for α-chloro ketones is alpha cleavage—the breaking of the bond between the carbonyl carbon and the α-carbon.[7]

Caption: Predicted key fragmentation pathways for this compound under EI-MS.

4.2. Predicted Key Fragments

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Rationale |

| 202 / 204 | [M]⁺˙ | [C₈H₇ClO₄]⁺˙ | Molecular Ion |

| 167 | [M - Cl]⁺ | [C₈H₇O₄]⁺ | Loss of a chlorine radical. |

| 153 | [M - CH₂Cl]⁺ | [C₇H₅O₄]⁺ | (Likely Base Peak) This results from alpha cleavage, a highly favorable fragmentation for ketones, leading to the formation of a stable acylium ion.[7][8] |

| 125 | [M - CH₂Cl - CO]⁺ | [C₆H₅O₃]⁺ | Subsequent loss of carbon monoxide from the acylium ion (m/z 153), a common fragmentation pathway for aromatic ketones.[6] |

4.3. Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a standard method for volatile and thermally stable small molecules and typically provides rich fragmentation data.

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatography (GC) column if the compound is sufficiently volatile and thermally stable (GC-MS).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Acquisition Parameters (Typical for EI):

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.

-

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the proposed structure, comparing observed fragments to predicted pathways.

Conclusion

This guide presents a comprehensive, predictive spectroscopic analysis of this compound. The predicted NMR, IR, and MS data are grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds. The detailed experimental protocols provided herein offer a clear path for researchers to acquire and validate this data. This document is intended to serve as a foundational resource, accelerating research and development efforts that utilize this versatile chemical intermediate.

References

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Available at: [Link]

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]

-

Acetophenone 13C NMR Analysis. Scribd. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

-

Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Proteomics & Metabolomics. Available at: [Link]

-

Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 8. chem.libretexts.org [chem.libretexts.org]

stability and storage conditions for 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a vital, reactive intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its unique structure, featuring a reactive α-chloro ketone and an oxidatively sensitive pyrogallol moiety, presents significant challenges in its handling and storage. This guide provides a comprehensive overview of the chemical properties, inherent instabilities, and optimal storage conditions for this compound. We will delve into the primary degradation pathways, supported by mechanistic insights, and offer field-proven protocols for ensuring its integrity. This document is intended to serve as an essential resource for researchers to maintain the quality and reliability of this compound in a laboratory setting.

Chemical Profile and Inherent Reactivity

This compound, also known as ω-chloro-2,3,4-trihydroxyacetophenone, possesses a molecular structure that endows it with high utility in organic synthesis, but also renders it susceptible to degradation.

Key Structural Features:

-

Pyrogallol Ring: The 1,2,3-trihydroxyphenyl group is highly electron-rich, making it an excellent antioxidant but also extremely prone to oxidation.[1] This is the primary site of instability.

-

α-Chloro Ketone: This functional group is a potent electrophile, making the compound a valuable alkylating agent in synthetic reactions.[2] However, it is also susceptible to nucleophilic substitution and hydrolysis.

The combination of these two functionalities dictates the stability profile of the molecule. Understanding these characteristics is the foundation for establishing appropriate handling and storage protocols.

Principal Degradation Pathways

The stability of this compound is predominantly compromised by two key chemical processes: oxidation of the pyrogallol ring and reactions involving the α-chloro ketone.

Oxidative Degradation of the Pyrogallol Moiety

The pyrogallol structure is notoriously unstable in the presence of oxygen, particularly under neutral to alkaline pH conditions.[3][4] The oxidation process is often autocatalytic and can be initiated by atmospheric oxygen, trace metal ions, and light.

The degradation proceeds through a series of steps, ultimately leading to highly colored polymeric materials:

-

Formation of a Semiquinone Radical: The initial step involves the loss of a hydrogen atom from one of the hydroxyl groups to form a semiquinone radical.

-

Formation of an o-Quinone: Further oxidation of the semiquinone radical leads to the formation of a highly reactive ortho-quinone.[5]

-

Dimerization and Polymerization: These quinone species are highly electrophilic and can undergo Michael addition reactions with other nucleophilic species, including other molecules of the parent compound, leading to dimers and eventually complex, often insoluble, colored polymers.[6]

This oxidative degradation is visually apparent, with the compound changing from an off-white or pale yellow solid to darker shades of brown or black upon exposure to air.

Caption: Oxidative degradation pathway of the pyrogallol moiety.

Reactions of the α-Chloro Ketone

The α-chloro ketone is a reactive functional group that can undergo nucleophilic substitution and hydrolysis.

-

Hydrolysis: In the presence of water, particularly at non-neutral pH, the chloro group can be displaced by a hydroxyl group, forming the corresponding α-hydroxy ketone. This impurity can complicate subsequent synthetic steps.

-

Nucleophilic Substitution: The reactivity of the chloro group means it can react with various nucleophiles.[1] While this is desirable for intended synthetic transformations, it also means that improper storage with nucleophilic solvents or contaminants can lead to degradation.

Recommended Storage and Handling Protocols

Given the inherent instability of this compound, strict adherence to proper storage and handling procedures is critical to preserve its integrity.

Optimal Storage Conditions

The primary goal of storage is to mitigate the factors that promote degradation: oxygen, light, heat, and moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation and hydrolysis.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen, the primary driver of pyrogallol oxidation.[8] |

| Light | Amber Vial/Light-Proof Container | Prevents photo-initiated degradation.[9] |

| Moisture | Tightly Sealed Container with Desiccant | Minimizes hydrolysis of the α-chloro ketone.[10][11] |

For long-term storage, it is advisable to aliquot the material into smaller, single-use quantities to avoid repeated exposure of the bulk material to the atmosphere.

Safe Handling Practices

Due to its reactive nature, appropriate personal protective equipment (PPE) and handling techniques are mandatory.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any fine powder.[8]

-

Personal Protective Equipment: Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Inert Atmosphere Handling: For weighing and aliquoting, the use of a glove box with an inert atmosphere is highly recommended to prevent exposure to air and moisture.[8]

-

Compatibility: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.[12] Store segregated from incompatible chemicals.

Experimental Workflow for Stability Assessment

A systematic approach to evaluating the stability of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[13]

Step-by-Step HPLC Protocol for Purity Assessment

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the reference standard of this compound.

-

Dissolve in a suitable diluent (e.g., acetonitrile/water mixture with a small amount of acid like phosphoric or formic acid to improve stability in solution) to a final concentration of 0.1 mg/mL. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl groups and improve peak shape.

-

-

Sample Preparation:

-

Prepare samples of the compound that have been subjected to various stress conditions (e.g., elevated temperature, exposure to air, light) at the same concentration as the standard.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the reference standard.

-

Calculate the percentage of the parent compound remaining and identify the peaks corresponding to degradation products.

-

Caption: Workflow for assessing the stability of the compound.

Conclusion

The utility of this compound as a synthetic intermediate is directly linked to its purity and stability. The inherent reactivity of its pyrogallol and α-chloro ketone functionalities necessitates stringent storage and handling protocols. By understanding the degradation pathways and implementing the recommended conditions—low temperature, inert atmosphere, and protection from light and moisture—researchers can ensure the integrity of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

- SIELC Technologies. (2018-05-16). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-.

-

Zhang, H., et al. (2020). Flavonols with a catechol or pyrogallol substitution pattern on ring B readily form stable dimers in phosphate buffered saline at four degrees celsius. Food Chemistry, 311, 125902. Retrieved from [Link]

-

Gonzalez, L., et al. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 51(9), 4964-4973. Retrieved from [Link]

-

ChemSynthesis. 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. Retrieved from [Link]

-

Prathap, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Retrieved from [Link]

-

University of California. (2015). Highly Reactive Chemicals Hazard Class Standard Operating Procedure. Retrieved from [Link]

-

Gonzalez, L., et al. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. ResearchGate. Retrieved from [Link]

-

Green, S., & Israel, M. S. (1950). Oxidation of pyrogallol to purpurogallin by crystallin catalase. ResearchGate. Retrieved from [Link]

-

ResearchGate. Oxidation of catechol‐ and pyrogallol‐type phenols 9a and 9b to the reactive ortho‐quinone species 11a,b. Retrieved from [Link]

-

IndiaMART. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One. Retrieved from [Link]

-

Bhatt, P., et al. (2021). Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT). ResearchGate. Retrieved from [Link]

-

Prathap, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Retrieved from [Link]

-

Pharmaffiliates. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]

-

University of Toronto Scarborough. CHEMICAL HANDLING AND STORAGE SECTION 6. Retrieved from [Link]

-

Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. Current Microbiology, 63(6), 568-73. Retrieved from [Link]

-

University of West Florida. Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flavonols with a catechol or pyrogallol substitution pattern on ring B readily form stable dimers in phosphate buffered saline at four degrees celsius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. research.arizona.edu [research.arizona.edu]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. 2-CHLORO-1-(3-HYDROXYPHENYL) ETHAN-1- ONE Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 11. students.umw.edu [students.umw.edu]

- 12. aksci.com [aksci.com]

- 13. Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Theorized Mechanisms of Action of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive exploration of the theoretical mechanisms of action for the compound 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one. While direct experimental evidence for this specific molecule is nascent, its structural features—a pyrogallol-type trihydroxyphenyl ring and an α-chloro ketone moiety—suggest significant potential for multifaceted biological activity. This document, intended for researchers, scientists, and drug development professionals, synthesizes information from analogous polyphenolic and α-haloketone compounds to propose three primary putative mechanisms: tyrosinase inhibition, antioxidant and free-radical scavenging activity, and anti-inflammatory effects. For each proposed mechanism, we delineate the underlying biochemical rationale, provide detailed, field-proven experimental protocols for validation, and present visual workflows and pathway diagrams to facilitate comprehension and future research.

Introduction to this compound

This compound is an aromatic ketone with the molecular formula C₈H₇ClO₄. Its structure is characterized by an acetophenone core, with a chloro group at the alpha position to the carbonyl and three hydroxyl groups on the phenyl ring at positions 2, 3, and 4. This substitution pattern, particularly the vicinal trihydroxy (pyrogallol) moiety, is a hallmark of many biologically active natural polyphenols. The presence of the reactive α-chloro ketone further suggests potential for covalent interactions with biological macromolecules.

The synthesis of this compound can be achieved through methods such as the Friedel-Crafts acylation of pyrogallol with chloroacetyl chloride.[1] While direct research on its biological activities is limited, its structural similarity to known bioactive compounds, such as other hydroxyacetophenones and chalcones, provides a strong basis for postulating its mechanistic pathways.[2][3] This guide will explore these potential mechanisms in detail.

Proposed Mechanism 1: Tyrosinase Inhibition

The 2,3,4-trihydroxyphenyl moiety strongly suggests that this compound may act as a tyrosinase inhibitor. Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders.[6]

Theoretical Basis of Tyrosinase Inhibition

The inhibitory action of polyphenols on tyrosinase is often attributed to two main interactions:

-

Copper Chelation: The vicinal hydroxyl groups of the pyrogallol moiety can chelate the copper ions within the active site of tyrosinase, rendering the enzyme catalytically inactive.[7][8]

-

Competitive Inhibition: The phenolic structure can mimic the natural substrate, L-tyrosine, allowing the compound to bind to the active site and competitively inhibit the enzyme.[9][10][11] The number and position of hydroxyl groups on the phenyl ring are critical for the binding affinity and inhibitory potency of flavonoids and other polyphenols.[6]

Experimental Validation Protocol: In Vitro Tyrosinase Activity Assay

This protocol outlines a standard method to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound and kojic acid in DMSO. Create a series of dilutions at various concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of phosphate buffer.

-

Add a small volume of the test compound solution (or DMSO for the control).

-

Add the tyrosinase solution to each well and incubate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader. The absorbance corresponds to the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualization of the Proposed Tyrosinase Inhibition Workflow

Caption: Proposed antioxidant mechanisms of action.

Proposed Mechanism 3: Anti-Inflammatory Activity

Polyphenolic compounds are known to possess anti-inflammatory properties. [2][12]Inflammation is a complex biological response involving various enzymes and signaling pathways. The structural features of this compound suggest it may modulate these processes.

Theoretical Basis of Anti-Inflammatory Effects

-

Inhibition of Pro-inflammatory Enzymes: Polyphenols can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively—key mediators of inflammation. [2][3]* Modulation of Signaling Pathways: This compound may interfere with pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. [2][4]By inhibiting these pathways, the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 can be suppressed. [2]* Alkylation by the α-Chloro Ketone Moiety: The α-chloro ketone is a reactive electrophile that could potentially form covalent adducts with nucleophilic residues (e.g., cysteine) in key inflammatory proteins, thereby inactivating them. [13]

Experimental Validation Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dexamethasone (positive control)

-

Griess Reagent

-

MTT or other cell viability assay kit

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with FBS.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound or dexamethasone for a short pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

-

-

Cell Viability Assay:

-

Perform an MTT assay on the remaining cells in the plate to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples.

-

Determine the percentage inhibition of NO production and calculate the IC₅₀ value.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected results from the described assays, which would be necessary to populate with experimental data.

| Assay | Parameter | This compound | Positive Control |